Cas no 31220-35-6 ((S)-Naproxen Ethyl Ester)

(S)-Naproxen Ethyl Ester is a chiral intermediate derived from (S)-naproxen, a nonsteroidal anti-inflammatory drug (NSAID). This ethyl ester derivative is primarily used in pharmaceutical synthesis, offering advantages such as enhanced solubility in organic solvents compared to the parent carboxylic acid, facilitating purification and subsequent reactions. Its stereochemical purity ensures high selectivity in chiral synthesis, making it valuable for producing enantiomerically pure active pharmaceutical ingredients (APIs). The esterification also improves stability during storage and handling. (S)-Naproxen Ethyl Ester is commonly employed in research and industrial applications where precise control over molecular configuration is critical, such as in the development of targeted therapeutics.
(S)-Naproxen Ethyl Ester structure
(S)-Naproxen Ethyl Ester structure
Product Name:(S)-Naproxen Ethyl Ester
CAS No:31220-35-6
MF:C16H18O3
MW:258.31232
MDL:MFCD12031842
CID:1058871
PubChem ID:329748459
Update Time:2025-05-24

(S)-Naproxen Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • (S)-Naproxen Ethyl Ester
    • (S)-Naproxen Ethyl E
    • ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
    • (2S)-2-(6-Methoxy-2-naphthyl)propionic acid ethyl ester
    • Ethyl (αS)-6-methoxy-α-methyl-2-naphthaleneacetate
    • Ethyl (2S)-2-(6-methoxy-2-naphthyl)propionate
    • Naproxen impurity F (PhEur)
    • Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate (Naproxen Ethyl Ester)
    • SCHEMBL3280876
    • NAPROXEN SODIUM IMPURITY F [EP IMPURITY]
    • Naproxen sodium impurity F
    • URNAYRDBUUZOIU-NSHDSACASA-N
    • Naproxen impurity F [EP]
    • 978RJD689Y
    • Ethyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate
    • Naproxen Ethyl Ester
    • DTXCID30107637
    • ethyl(2S)-2-(6-methoxy(2-naphthyl))propanoate
    • ethyl (2S)-2-(6-methoxy(2-naphthyl))propanoate
    • Q27271983
    • (+)-(S)-Naproxen Ethyl Ester
    • (S)-Naproxen ethyl ester, pharmaceutical impurity standard
    • Naproxen impurity F
    • NAPROXEN IMPURITY F (EP IMPURITY)
    • (+)-Naproxen Ethyl Ester
    • 31220-35-6
    • DTXSID20185146
    • Ethyl (2S)-2-(6-Methoxynaphthalen-2-yl)propanoate; Naproxen Imp. F (EP); Naproxen Ethyl Ester; Naproxen Impurity F
    • NAPROXEN IMPURITY F [EP IMPURITY]
    • 2-NAPHTHALENEACETIC ACID, 6-METHOXY-.ALPHA.-METHYL-, ETHYL ESTER, (.ALPHA.S)-
    • Naproxen sodium impurity F [EP]
    • MFCD12031842
    • 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, ethyl ester, (alphaS)-
    • (S)-Ethyl 2-(6-methoxynaphthalen-2-yl)propanoate
    • NAPROXEN SODIUM IMPURITY F (EP IMPURITY)
    • UNII-978RJD689Y
    • CS-0450856
    • MDL: MFCD12031842
    • Inchi: InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1
    • InChI Key: URNAYRDBUUZOIU-NSHDSACASA-N
    • SMILES: CCOC(=O)[C@@H](C)C1=CC2=CC=C(C=C2C=C1)OC

Computed Properties

  • Exact Mass: 258.125594432g/mol
  • Monoisotopic Mass: 258.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Density: 1.1090 (rough estimate)
  • Boiling Point: 361.57°C (rough estimate)
  • Flash Point: 156.3±15.5 °C
  • Refractive Index: 1.5400 (estimate)
  • Optical Activity: [α]/D 48±4°, c = 0.1 in chloroform
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

(S)-Naproxen Ethyl Ester Security Information

(S)-Naproxen Ethyl Ester Pricemore >>

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Additional information on (S)-Naproxen Ethyl Ester

Introduction to (S)-Naproxen Ethyl Ester (CAS No. 31220-35-6)

Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), has been widely used for its potent anti-inflammatory, analgesic, and antipyretic properties. Among its various derivatives, (S)-Naproxen Ethyl Ester stands out as a significant compound with unique pharmacological characteristics. This article delves into the properties, applications, and recent advancements associated with (S)-Naproxen Ethyl Ester, providing a comprehensive overview for researchers and professionals in the pharmaceutical and chemical industries.

The CAS No. 31220-35-6 refers to (S)-Naproxen Ethyl Ester, a chiral derivative of naproxen. Its ethyl ester form enhances its bioavailability and stability, making it an attractive candidate for drug delivery systems. The compound's stereochemistry plays a crucial role in its pharmacokinetic profile, with the (S) configuration being the biologically active enantiomer. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing the need for enantioselective synthesis to optimize therapeutic outcomes.

Chemical Structure and Synthesis

(S)-Naproxen Ethyl Ester consists of a substituted aromatic ring connected to an ester group via a propionic acid chain. The ethyl ester moiety contributes to its lipophilicity, facilitating absorption across biological membranes. The synthesis of this compound involves multi-step processes, including Friedel-Crafts acylation and subsequent esterification. Researchers have explored green chemistry approaches to improve the efficiency and sustainability of these reactions, aligning with current trends in environmentally friendly pharmaceutical manufacturing.

Pharmacological Properties

(S)-Naproxen Ethyl Ester exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is overexpressed in inflammatory conditions. Its selectivity for COX-2 reduces gastrointestinal side effects compared to traditional NSAIDs. Recent clinical trials have demonstrated its efficacy in treating conditions such as osteoarthritis and rheumatoid arthritis, with improved patient tolerance due to its optimized pharmacokinetic profile.

Applications in Drug Delivery Systems

The development of advanced drug delivery systems has expanded the therapeutic potential of (S)-Naproxen Ethyl Ester. Nanoparticle-based formulations, including liposomes and polymeric micelles, have been investigated to enhance its solubility and targeted delivery. These innovations aim to address challenges such as poor aqueous solubility and rapid metabolism, ensuring sustained release and improved therapeutic outcomes.

Recent Research Findings

Emerging research has focused on the mechanistic insights of (S)-Naproxen Ethyl Ester's anti-inflammatory effects at the molecular level. Studies using advanced imaging techniques have revealed its ability to modulate inflammatory signaling pathways, such as NF-kB and MAPK, providing a deeper understanding of its therapeutic mechanisms. Additionally, preclinical models have shown promise in exploring its potential for treating neuroinflammatory disorders, opening new avenues for its clinical application.

Conclusion

(S)-Naproxen Ethyl Ester (CAS No. 31220-35-6) represents a significant advancement in NSAID development, offering enhanced bioavailability and reduced side effects. Its versatile applications in drug delivery systems and promising therapeutic potential underscore its importance in modern medicine. As research continues to uncover new insights into its mechanisms and applications, (S)-Naproxen Ethyl Ester remains a focal point for innovation in pain management and inflammation therapy.

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